molecular formula C14H18ClN3O4 B2792400 2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide CAS No. 1902957-77-0

2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide

Cat. No.: B2792400
CAS No.: 1902957-77-0
M. Wt: 327.77
InChI Key: ACJUBXMPRLCYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a nicotinamide core substituted with a chloro group and a tetrahydro-2H-pyran-4-yl ether moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 5-chloronicotinic acid with appropriate amines under dehydrating conditions.

    Introduction of the Tetrahydro-2H-pyran-4-yl Ether Moiety: This step involves the etherification of the nicotinamide core with tetrahydro-2H-pyran-4-ol using an acid catalyst.

    Formation of the Amide Bond: The final step includes the coupling of the intermediate with 1-amino-1-oxopropan-2-yl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog without the chloro and tetrahydro-2H-pyran-4-yl ether moieties.

    5-Chloronicotinamide: Lacks the tetrahydro-2H-pyran-4-yl ether moiety.

    N-(1-amino-1-oxopropan-2-yl)nicotinamide: Lacks the chloro and tetrahydro-2H-pyran-4-yl ether moieties.

Uniqueness

2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the tetrahydro-2H-pyran-4-yl ether moiety can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-amino-1-oxopropan-2-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O4/c1-8(12(16)19)18-13(20)9-6-11(15)14(17-7-9)22-10-2-4-21-5-3-10/h6-8,10H,2-5H2,1H3,(H2,16,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJUBXMPRLCYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C1=CC(=C(N=C1)OC2CCOCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.